Technical Guide: 5-Chloro-3-methyl-1-phenyl-1H-indole (CAS 918163-12-9)
Technical Guide: 5-Chloro-3-methyl-1-phenyl-1H-indole (CAS 918163-12-9)
Executive Summary
5-Chloro-3-methyl-1-phenyl-1H-indole (CAS 918163-12-9) is a trisubstituted indole derivative serving as a critical scaffold in medicinal chemistry.[1] Belonging to the class of N-aryl indoles, this compound integrates the lipophilic, privileged indole core with specific halogen and alkyl substitutions that modulate steric bulk and metabolic stability.
Its structural motif—featuring a chlorine atom at the C5 position, a methyl group at C3, and a phenyl ring at N1—is frequently utilized in the development of G-Protein Coupled Receptor (GPCR) ligands (particularly 5-HT receptors) and Kinase Inhibitors . The C5-chloro substituent provides a handle for further cross-coupling reactions or halogen bonding interactions within a binding pocket, while the N-phenyl group significantly increases lipophilicity (cLogP > 5), influencing membrane permeability and blood-brain barrier (BBB) penetration.
Physicochemical Profile
The following data aggregates predicted and experimental properties relevant for handling and formulation. Due to the niche nature of this specific CAS, some values are derived from consensus computational models for the 1,3,5-substituted indole class.
| Property | Value / Description | Significance |
| CAS Number | 918163-12-9 | Unique Identifier |
| Molecular Formula | C₁₅H₁₂ClN | Stoichiometry |
| Molecular Weight | 241.72 g/mol | Small Molecule (Rule of 5 Compliant) |
| Appearance | Off-white to pale yellow solid | Visual Purity Check |
| Solubility | DMSO, DMF, Chloroform, DCM | Insoluble in water; requires organic co-solvent |
| Predicted LogP | ~5.2 ± 0.4 | High Lipophilicity; potential solubility issues |
| H-Bond Donors | 0 | N1 is substituted; no NH donor |
| H-Bond Acceptors | 1 (Indole Nitrogen lone pair) | Weak acceptor due to aromatic delocalization |
| Rotatable Bonds | 1 (N1-Phenyl bond) | Low entropic penalty upon binding |
Synthetic Methodologies
For the research-scale preparation of 5-Chloro-3-methyl-1-phenyl-1H-indole, two primary strategies are employed. The N-Arylation route is preferred for medicinal chemistry due to its modularity, allowing late-stage introduction of the N-phenyl group.
Method A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This method couples commercially available 5-chloro-3-methylindole with iodobenzene or bromobenzene.
-
Precursor: 5-Chloro-3-methylindole (CAS 158905-35-2)
-
Reagents: Iodobenzene (1.2 equiv), Pd₂(dba)₃ (2-5 mol%), XPhos or BINAP (ligand), NaOtBu (Base).
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
-
Conditions: 100–110°C, Inert Atmosphere (Ar/N₂), 12–24 hours.
Mechanism: The reaction proceeds via the oxidative addition of Pd(0) to the aryl halide, followed by amine coordination (the indole nitrogen), deprotonation by the base, and reductive elimination to form the N-C bond.
Method B: Classical Fischer Indole Synthesis
This route constructs the indole core directly but requires specific hydrazine precursors.
-
Precursors: N-(4-Chlorophenyl)-N-phenylhydrazine + Propionaldehyde.
-
Catalyst: Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA).
-
Conditions: Reflux in ethanol or acetic acid.
-
Limitation: Regioselectivity can be an issue, and the specific hydrazine starting material is less stable and harder to source than the indole precursor in Method A.
Synthetic Workflow Visualization
The following diagram outlines the preferred Method A workflow, highlighting the critical control points for purity.
Figure 1: Step-by-step workflow for the Pd-catalyzed synthesis of CAS 918163-12-9.
Structural Characterization & QC
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
δ 2.30–2.40 ppm (s, 3H): Methyl group at C3. This is a diagnostic singlet (or fine doublet due to long-range coupling).
-
δ 7.00–7.60 ppm (m, ~9H): Aromatic region.
-
N-Phenyl Ring: 5 protons (typically a multiplet).
-
Indole Core:
-
H2: Singlet around δ 7.1–7.3 ppm (unless substituted). Note: In 3-methyl indoles, H2 is often a distinct singlet.
-
H4: Doublet (J ~2 Hz) around δ 7.5–7.6 ppm (deshielded by C5-Cl).
-
H6: Doublet of doublets (J ~8, 2 Hz).
-
H7: Doublet (J ~8 Hz).
-
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Molecular Ion: [M+H]⁺ = 242.17 (approx).
-
Isotope Pattern: A distinct 3:1 ratio for the [M] and [M+2] peaks (242/244 m/z) confirms the presence of a single Chlorine atom.
Handling, Safety, and Storage
As a halogenated indole, this compound should be treated as a potential irritant and sensitizer.
-
GHS Classification (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage Protocol:
-
Store at 2–8°C (Refrigerated) for long-term stability.
-
Protect from light (amber vials) to prevent photo-oxidation of the indole ring.
-
Keep under inert gas (Argon) if storing for >6 months.
-
-
Disposal: Incineration in a chemical combustor equipped with a scrubber (to neutralize HCl generated from the chloro-substituent).
Applications in Drug Discovery
The 5-chloro-3-methyl-1-phenyl-1H-indole scaffold acts as a versatile pharmacophore:
-
Serotonin (5-HT) Modulation: The 5-chloroindole moiety mimics the 5-hydroxy/5-substituted pattern of serotonin. The N-phenyl group locks the conformation and enhances hydrophobic interactions in the receptor pocket (e.g., 5-HT6 antagonists).
-
Anti-Inflammatory Agents: Analogs of this structure (similar to Indomethacin) inhibit COX enzymes. The C3-methyl group restricts rotation, often increasing potency by reducing the entropic cost of binding.
-
Kinase Inhibition: The flat, aromatic structure allows intercalation into the ATP-binding site of kinases, with the C5-chlorine often engaging in halogen bonding with hinge region residues.
References
-
Angelovski, G., et al. (2006). "Rhodium-Catalyzed Hydroformylation/Fischer Indole Synthesis." Advanced Synthesis & Catalysis, 348(10-11), 1193–1199. (Describes synthetic routes for substituted indoles). Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. (Standard protocol for N-arylation of indoles). Link
-
Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 106(7), 2875–2911. (Comprehensive review of indole synthesis including Fischer and Pd-catalyzed methods). Link
-
BLD Pharm. "Product Data: 5-Chloro-3-methyl-1-phenyl-1H-indole." (Source for CAS verification and basic structure confirmation). Link
